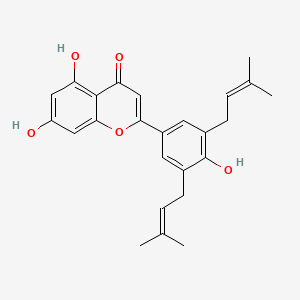
2-Chloro-4-cyclopropylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-cyclopropylpyridine is an organic compound with the molecular formula C8H8ClN . It has a molecular weight of 153.61 g/mol . The IUPAC name for this compound is 2-chloro-4-cyclopropylpyridine .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-cyclopropylpyridine is1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 . The Canonical SMILES is C1CC1C2=CC(=NC=C2)Cl . Physical And Chemical Properties Analysis
2-Chloro-4-cyclopropylpyridine has a molecular weight of 153.61 g/mol . It has a XLogP3-AA value of 2.7, indicating its lipophilicity . It has no hydrogen bond donor count and has a hydrogen bond acceptor count of 1 . The topological polar surface area is 12.9 Ų . The compound is covalently bonded and has a complexity of 122 .Wissenschaftliche Forschungsanwendungen
Molecular Structure and Conformation Studies : 2-cyclopropylpyridine and 4-cyclopropylpyridine have been examined for their molecular structure and conformation. These studies are crucial for understanding the chemical and physical properties of these compounds, which can have implications in materials science and molecular design (Trætteberg, Rauch, & Meijere, 2005).
Synthesis and Structural Characterization in Organometallic Chemistry : Research involving the synthesis and structural characterization of mono-cyclometalated Pt(II) complexes, which includes the usage of 2-chloro-4-methylpyridine, contributes to our understanding of electroluminescent properties and potentially impacts the development of new materials for electronic and photonic applications (Ionkin, Marshall, & Wang, 2005).
Nucleophilic Substitution Reactions : The study of nucleophilic substitution reactions of 2-chloro-3-cyanopyridines, which includes derivatives of 2-Chloro-4-cyclopropylpyridine, is significant in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals (Bomika, Andaburskaya, Pelcher, & Dubur, 1976).
Photophysical Properties and Redox Behavior in Inorganic Chemistry : Studies on the photophysical properties and redox behavior of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines, including derivatives of 2-Chloro-4-cyclopropylpyridine, enhance our understanding of these complexes' applications in areas such as catalysis and photovoltaics (Neve, Crispini, Sebastiano Campagna, & Serroni, 1999).
Green Synthesis Processes : Research on the green synthesis process of 2-chloro-4-aminopyridine, a compound closely related to 2-Chloro-4-cyclopropylpyridine, provides insights into more environmentally friendly synthesis methods in the chemical industry, which is critical for sustainable development (Shu-jing, 2013).
Application in Biocatalysis and Environmental Biotechnology : A study on the transformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the potential of biocatalysis in pharmaceutical and agrochemical synthesis, as well as in environmental remediation (Jin, Li, Liu, Zheng, & Shen, 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-cyclopropylpyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-5-7(3-4-10-8)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPTFJIRCPIPPQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-cyclopropylpyridine | |
CAS RN |
168975-75-5 |
Source


|
| Record name | 2-chloro-4-cyclopropylpyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzyl 2-amino-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B599458.png)
![2-Fluoro-4-[4-(4-propylphenyl)phenyl]benzonitrile](/img/structure/B599459.png)
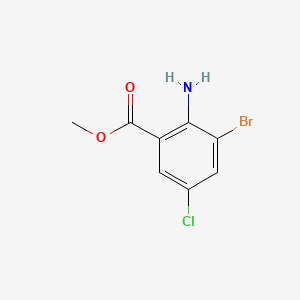
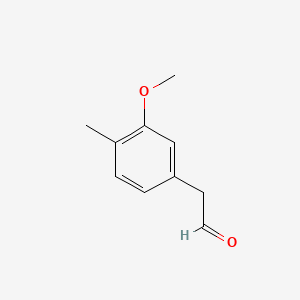
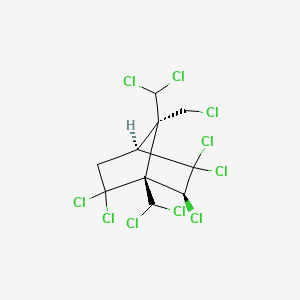
![N-[1-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide](/img/structure/B599471.png)

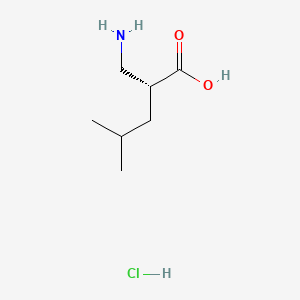
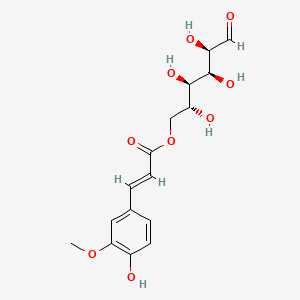
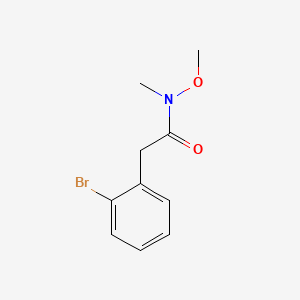
![Methyl 5-[(2R)-2-aminopropyl]-2-hydroxybenzoate](/img/structure/B599477.png)
